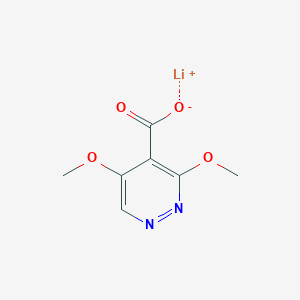

Lithium(1+) ion 3,5-dimethoxypyridazine-4-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Lithium(1+) ion 3,5-dimethoxypyridazine-4-carboxylate is a chemical compound with the molecular formula C7H8N2O4Li It is a lithium salt of 3,5-dimethoxypyridazine-4-carboxylic acid

Méthodes De Préparation

The synthesis of Lithium(1+) ion 3,5-dimethoxypyridazine-4-carboxylate typically involves the reaction of 3,5-dimethoxypyridazine-4-carboxylic acid with a lithium base, such as lithium hydroxide or lithium carbonate. The reaction is usually carried out in an organic solvent, such as methanol or ethanol, under controlled temperature and pH conditions to ensure the formation of the desired lithium salt. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s high purity.

Analyse Des Réactions Chimiques

Lithium(1+) ion 3,5-dimethoxypyridazine-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: It can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy groups on the pyridazine ring can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Pharmaceutical Applications

Lithium compounds have long been utilized in the treatment of mood disorders, particularly bipolar disorder. The specific application of lithium(1+) ion 3,5-dimethoxypyridazine-4-carboxylate in pharmaceuticals may involve:

- Mood Stabilization : Lithium salts are known for their efficacy in stabilizing mood and reducing the frequency of manic episodes.

- Neuroprotective Effects : Research indicates that lithium may have neuroprotective properties, potentially beneficial in neurodegenerative diseases.

Case Study: Lithium's Role in Neuroprotection

A study demonstrated that lithium can enhance neurogenesis and protect neurons from apoptosis. The mechanisms involve modulation of signaling pathways such as the Wnt/β-catenin pathway, which is crucial for neuronal survival and differentiation .

Energy Storage Applications

This compound can play a significant role in the development of advanced energy storage systems, particularly lithium-ion batteries (LIBs). Its applications include:

- Electrode Material : The compound can be used as an electrode material due to its ability to intercalate lithium ions, enhancing the battery's capacity and efficiency.

- Electrolyte Additive : It may serve as an additive to improve the electrochemical stability and conductivity of battery electrolytes.

Table 1: Comparison of Lithium Compounds in Battery Applications

| Compound | Application Type | Benefits |

|---|---|---|

| This compound | Electrode Material | High capacity and stability |

| Lithium cobalt oxide | Cathode Material | Good conductivity |

| Lithium iron phosphate | Cathode Material | Thermal stability |

Photocatalytic Applications

The photocatalytic properties of this compound are being explored for environmental applications:

- Degradation of Pollutants : The compound can be used to catalyze the degradation of organic pollutants under light irradiation.

- Hydrogen Production : It has potential applications in photocatalytic water splitting for hydrogen production.

Case Study: Photocatalytic Degradation

Research indicates that compounds similar to this compound can effectively degrade dyes in wastewater under UV light exposure. The degradation efficiency was significantly higher compared to conventional catalysts .

Mécanisme D'action

The mechanism of action of Lithium(1+) ion 3,5-dimethoxypyridazine-4-carboxylate involves its interaction with molecular targets and pathways within cells. The lithium ion can modulate neurotransmitter activity, affecting the balance between excitatory and inhibitory signals in the brain. This modulation can lead to changes in cellular processes and gene expression, contributing to its therapeutic effects. The compound’s specific interactions with molecular targets and pathways are still under investigation.

Comparaison Avec Des Composés Similaires

Lithium(1+) ion 3,5-dimethoxypyridazine-4-carboxylate can be compared with other lithium salts and pyridazine derivatives:

Lithium carbonate: Commonly used in the treatment of bipolar disorder, it shares the lithium ion but differs in its anionic component.

3,5-dimethoxypyridazine-4-carboxylic acid: The parent acid of the compound, which lacks the lithium ion.

Other pyridazine derivatives: Compounds with similar structures but different substituents on the pyridazine ring, which can have different chemical and biological properties.

The uniqueness of this compound lies in its specific combination of the lithium ion and the 3,5-dimethoxypyridazine-4-carboxylate anion, which imparts distinct chemical and biological properties.

Activité Biologique

Lithium(1+) ion 3,5-dimethoxypyridazine-4-carboxylate is a compound of interest due to its potential therapeutic applications, particularly in neuropharmacology and oncology. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound features a pyridazine ring with methoxy groups at positions 3 and 5, and a carboxylate group at position 4. This structure may influence its interaction with biological targets.

The biological activity of lithium salts, including lithium(1+) ion compounds, is often attributed to their ability to modulate neurotransmitter systems and influence cellular signaling pathways. Key mechanisms include:

- Inhibition of Glycogen Synthase Kinase 3 (GSK-3) : Lithium is known to inhibit GSK-3, an enzyme involved in various signaling pathways related to cell survival and proliferation.

- Modulation of Neurotransmitter Release : Lithium can affect the release of neurotransmitters such as serotonin and norepinephrine, which are crucial in mood regulation.

- Neuroprotective Effects : Some studies suggest lithium compounds may offer neuroprotection by reducing oxidative stress and promoting neuronal survival.

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound:

| Study | Cell Line/Model | Effect Observed | IC50 (μM) | Mechanism |

|---|---|---|---|---|

| HeLa Cells | Cytotoxicity | 10.46 ± 0.82 | DNA intercalation | |

| MRC-5 Cells | Selectivity | - | - | |

| Neuronal Model | Neuroprotection | - | GSK-3 inhibition |

Case Studies

-

Cytotoxicity in Cancer Models :

A study evaluated the cytotoxic effects of this compound on HeLa cells, reporting an IC50 value of approximately 10.46 μM. The mechanism was linked to the compound's ability to intercalate DNA, suggesting potential as an anticancer agent . -

Neuroprotective Properties :

Research indicates that lithium compounds can protect neuronal cells from apoptosis induced by oxidative stress. This effect is hypothesized to be mediated through GSK-3 inhibition and modulation of Bcl-2 family proteins . -

Selectivity in Non-Cancerous Cells :

In studies involving MRC-5 cells (a human lung fibroblast cell line), this compound exhibited selective toxicity compared to conventional chemotherapeutics like cisplatin, highlighting its potential for targeted therapy with reduced side effects .

Propriétés

IUPAC Name |

lithium;3,5-dimethoxypyridazine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O4.Li/c1-12-4-3-8-9-6(13-2)5(4)7(10)11;/h3H,1-2H3,(H,10,11);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQHVIAHKKSQJAG-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].COC1=CN=NC(=C1C(=O)[O-])OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7LiN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.